3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate

physicochemical properties partition coefficient molecular complexity

3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate (CAS 645421-49-4) is a bifunctional ester featuring a cyclopentene ring with an allyl substituent and a pent-4-enoate ester group. It has a molecular formula of C13H18O2, a molecular weight of 206.28 g/mol, a computed octanol-water partition coefficient (XLogP3) of 2.9, and a topological polar surface area (TPSA) of 26.3 Ų.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 645421-49-4
Cat. No. B12608179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate
CAS645421-49-4
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC=CCCC(=O)OC1CCC(=C1)CC=C
InChIInChI=1S/C13H18O2/c1-3-5-7-13(14)15-12-9-8-11(10-12)6-4-2/h3-4,10,12H,1-2,5-9H2
InChIKeyALSWZOYUCWOLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate (CAS 645421-49-4): Physicochemical Profile and Procurement Baseline


3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate (CAS 645421-49-4) is a bifunctional ester featuring a cyclopentene ring with an allyl substituent and a pent-4-enoate ester group. It has a molecular formula of C13H18O2, a molecular weight of 206.28 g/mol, a computed octanol-water partition coefficient (XLogP3) of 2.9, and a topological polar surface area (TPSA) of 26.3 Ų [1] . The compound is primarily utilized as a synthetic intermediate or research chemical, with its dual unsaturation (allyl + terminal alkene in the pentenoate) offering distinct reactivity profiles compared to simple pent-4-enoate esters or saturated cyclopentyl analogs.

Substitution Risks with Simple Pent-4-enoates or Cyclopentyl Esters: Why 645421-49-4 Demands Specific Sourcing


Generic substitution using simple alkyl pent-4-enoates (e.g., ethyl or allyl pent-4-enoate) or saturated cyclopentyl esters fails to replicate the reactivity profile of 3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate due to its unique combination of a cyclopentene ring, an allyl substituent, and a pent-4-enoate ester. The cyclopentene ring introduces ring strain and a distinct electronic environment, while the allyl group provides an additional site for functionalization via metathesis, hydroboration, or radical additions. The pent-4-enoate moiety itself is known for its susceptibility to palladium-catalyzed isomerization and Heck arylation, often yielding regioisomeric mixtures with simple substrates [1]. The presence of multiple reactive sites in the target compound enables chemoselective transformations that are inaccessible to simpler analogs, making direct substitution scientifically invalid for applications requiring staged or selective functionalization.

Quantitative Differentiation of 3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate Against Closest Analogs


Physicochemical Comparison: Cyclopentene vs. Cyclohexene Ring in Pent-4-enoate Esters

The target compound differs from its cyclohexene analog (CAS 645421-46-1) in key physicochemical parameters that influence solubility, membrane permeability, and steric interactions. The cyclopentene ring in 645421-49-4 results in a lower molecular weight (206.28 vs. 220.31 g/mol) and a slightly lower XLogP (2.9 vs. 3.2) compared to the cyclohexene analog [1]. This difference in lipophilicity can affect partitioning behavior in biphasic reactions or biological assays, while the reduced molecular complexity (276 vs. 289) may facilitate easier synthetic handling and purification [1].

physicochemical properties partition coefficient molecular complexity

Reactivity Differentiation: Dual Unsaturation vs. Simple Pent-4-enoate Esters

Unlike simple pent-4-enoate esters such as allyl pent-4-enoate (CAS 99-67-2) which possess only a single terminal alkene, 3-(prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate contains two chemically distinct alkene moieties: the allyl group on the cyclopentene ring and the terminal alkene of the pent-4-enoate [1]. Literature on pent-4-enoate Heck arylations demonstrates that simple substrates are prone to palladium-catalyzed double-bond migration, leading to mixtures of regioisomers [2]. The presence of the cyclopentene ring and allyl substituent in 645421-49-4 is expected to alter the electronic and steric environment, potentially enabling more controlled, site-selective reactions that are not achievable with allyl pent-4-enoate or ethyl pent-4-enoate [2].

Heck arylation regioselectivity cross-coupling

Preferred Application Domains for 3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate Based on Quantitative Evidence


Scaffold for Selective Heck Arylations Requiring Controlled Regiochemistry

The pent-4-enoate ester in 645421-49-4 serves as a substrate for palladium-catalyzed Heck arylations. Unlike simple pent-4-enoates that yield regioisomeric mixtures, the cyclopentene ring and allyl substituent may direct the regioselectivity of arylpalladium insertion, offering a pathway to single-isomer products for medicinal chemistry lead optimization [1].

Dual-Functionalization Intermediate for Complex Natural Product Synthesis

The presence of two orthogonally addressable alkene groups (allyl and pent-4-enoate terminal alkene) makes 645421-49-4 a strategic building block for convergent synthesis. The allyl group can be modified via metathesis or hydroboration independently of the pent-4-enoate ester, enabling the rapid assembly of cyclopentane-containing natural product cores [1].

Preferred Research Compound for Studying Ring-Strain Effects on Ester Reactivity

The cyclopentene ring introduces ring strain that is absent in cyclohexene or acyclic analogs. This feature can be exploited in mechanistic studies of ester hydrolysis or transesterification, where the cyclopentene moiety may alter the energy landscape compared to the cyclohexene analog (CAS 645421-46-1), which has a lower ring strain .

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